![molecular formula C10H16N2O2 B2720786 2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol CAS No. 2201615-97-4](/img/structure/B2720786.png)
2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Molecular Structure Analysis
The oxazole ring in the compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The compound also contains a cyclobutanol group and a methylamino group, both of which are attached to the oxazole ring.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxazole ring and the other functional groups present. Oxazoles can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in synthetic chemistry has led to the identification and characterization of various compounds related to the chemical structure of 2-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}cyclobutan-1-ol. Studies have highlighted the synthesis of related compounds, showcasing their potential in creating novel research chemicals and the importance of accurate labeling and identification due to the complexity of these molecules. For instance, the synthesis and differentiation of regioisomers such as 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer, underline the intricate nature of synthetic cannabinoid compounds, emphasizing the need for thorough analytical characterization to support correct identification and potential pharmacological investigation McLaughlin et al., 2016.
Cycloaddition Reactions
The cycloaddition of azides to alkynes, forming 1H-[1,2,3]-triazoles, is a pivotal reaction in synthetic organic chemistry, offering a route to diversely substituted triazoles. Such reactions, including the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition, are fundamental in constructing peptide backbones or side chains, indicating the versatility of these reactions in synthesizing complex molecules Tornøe et al., 2002.
Antimicrobial Activity
The study of Schiff base ligands containing cyclobutane and thiazole rings has led to the synthesis of compounds demonstrating significant antimicrobial activity. This research underscores the potential of these compounds in developing new antimicrobial agents, highlighting the importance of structural diversity in medicinal chemistry Cukurovalı et al., 2002.
Metabolism Studies
Metabolism studies of new illicit drugs by human liver microsomes have provided crucial insights into the metabolic pathways of compounds structurally related to this compound. These studies are essential for understanding the pharmacokinetics and potential toxicological profiles of new psychoactive substances, contributing significantly to forensic toxicology and public health safety Takayama et al., 2014.
Synthetic Approaches to Cyclobutane Derivatives
Innovative synthetic approaches have led to the creation of cyclobutane derivatives, demonstrating the utility of these structures in constructing complex molecular frameworks. Techniques such as tandem carbolithiation/cyclization sequences have been explored, providing efficient routes to substituted cyclobutanones and highlighting the cyclobutane core's role in synthetic organic chemistry Robinson et al., 1997.
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity of the compound. Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Direcciones Futuras
Oxazole derivatives are an active area of research in medicinal chemistry due to their wide range of biological activities . Future research could involve synthesizing new oxazole derivatives, investigating their biological activities, and optimizing their properties for potential therapeutic applications.
Propiedades
IUPAC Name |
2-[methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-5-8(14-11-7)6-12(2)9-3-4-10(9)13/h5,9-10,13H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZCQWQSATMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)

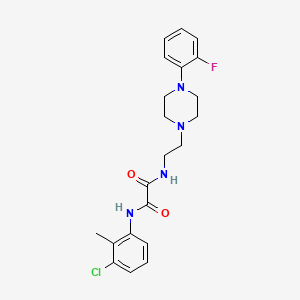
![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid](/img/structure/B2720710.png)
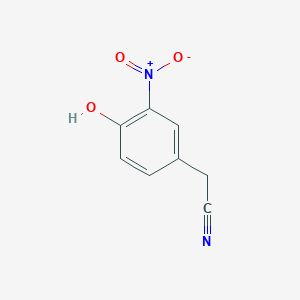
![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2720713.png)
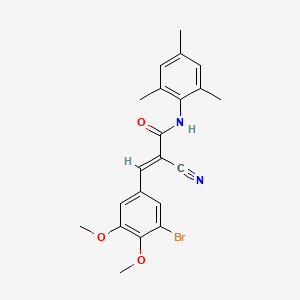
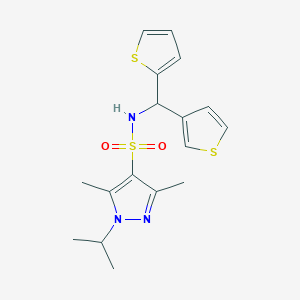

![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)
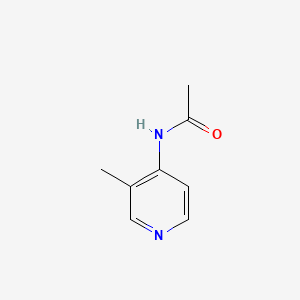
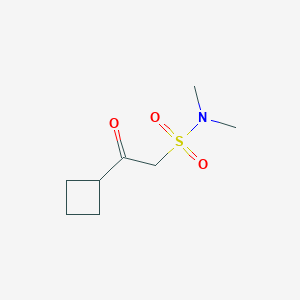
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2720726.png)